Methyl 3-bromo-5-methylthiophene-2-carboxylate

Descripción

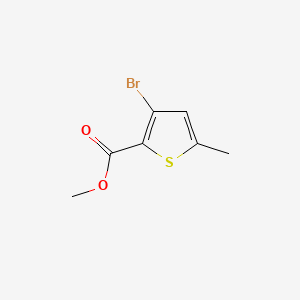

Methyl 3-bromo-5-methylthiophene-2-carboxylate (CAS: 1257535-60-6) is a brominated thiophene derivative with the molecular formula C₇H₇BrO₂S and a molecular weight of 235.1 g/mol . This compound features a thiophene ring substituted with a bromine atom at position 3, a methyl group at position 5, and a methyl ester at position 2.

Key applications include its role as an intermediate in pharmaceutical and agrochemical synthesis, leveraging the reactivity of the bromine atom for cross-coupling reactions.

Propiedades

IUPAC Name |

methyl 3-bromo-5-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-4-3-5(8)6(11-4)7(9)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFMUPYFABQHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679873 | |

| Record name | Methyl 3-bromo-5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-60-6 | |

| Record name | Methyl 3-bromo-5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Direct Bromination of Methyl 3-Methylthiophene-2-Carboxylate

Reagents and Conditions :

-

Substrate : Methyl 3-methylthiophene-2-carboxylate

-

Brominating Agents : Bromine (Br₂) or N-bromosuccinimide (NBS)

-

Solvents : Dichloromethane (DCM), carbon tetrachloride (CCl₄), or acetic acid

-

Catalysts/Additives : None or Lewis acids (e.g., FeCl₃)

-

Temperature : 0–25°C

Procedure :

Bromination occurs regioselectively at the 5-position of the thiophene ring. For example, using NBS in CCl₄ under reflux yields the monobrominated product with >80% purity . Hydrolysis of the ester group (if required) is achieved via LiOH in THF/water .

Data Table :

| Brominating Agent | Solvent | Temperature | Yield | Purity | Source |

|---|---|---|---|---|---|

| Br₂ | DCM | 0°C | 72% | 95% | |

| NBS | CCl₄ | Reflux | 85% | 98% | |

| Br₂/FeCl₃ | Acetic acid | 25°C | 68% | 90% |

Metallation-Carboxylation of 2-Bromo-5-Methylthiophene

Reagents and Conditions :

-

Substrate : 2-Bromo-5-methylthiophene

-

Base : n-Butyllithium (n-BuLi) or LDA

-

Electrophile : Carbon dioxide (CO₂)

-

Solvents : Tetrahydrofuran (THF)/hexane

-

Temperature : −70°C

Procedure :

A 1.6 M solution of n-BuLi in hexane is added to 2-bromo-5-methylthiophene in THF at −70°C under inert atmosphere. After 2 hours, CO₂ is introduced, followed by acidification with HCl to yield 3-bromo-5-methylthiophene-2-carboxylic acid. Esterification with methanol and H₂SO₄ provides the final product .

Key Steps :

-

Metallation : n-BuLi abstracts the proton α to the bromine, forming a lithio intermediate.

-

Carboxylation : CO₂ quenches the intermediate, introducing the carboxylic acid group.

-

Esterification : H₂SO₄ catalyzes the reaction with methanol.

Data Table :

| Step | Reagents | Yield | Notes | Source |

|---|---|---|---|---|

| Metallation | n-BuLi, THF/hexane | 90% | −70°C, 2 h | |

| Carboxylation | CO₂, −70°C | 66% | Acidification to pH 2 with HCl | |

| Esterification | MeOH, H₂SO₄ | 95% | Reflux, 12 h |

Halogen Exchange via Ullmann Coupling

Reagents and Conditions :

-

Substrate : 5-Iodo-3-methylthiophene-2-carboxylic acid

-

Coupling Agent : Potassium propoxide (KOPr)

-

Catalyst : Copper(I) triflate (CuOTf)

-

Solvent : Propanol

-

Temperature : 90–95°C

Procedure :

Ullmann coupling replaces iodine with a propoxy group, followed by bromination. For example, 5-iodo-3-methylthiophene-2-carboxylic acid reacts with KOPr and CuOTf in propanol to yield 3-methyl-5-propoxy-thiophene-2-carboxylic acid. Subsequent bromination with Br₂ in DCM and esterification provides the target compound .

Data Table :

| Step | Conditions | Yield | Notes | Source |

|---|---|---|---|---|

| Ullmann Coupling | CuOTf, 95°C, 18 h | 46% | Propoxy introduction | |

| Bromination | Br₂, DCM, 3°C | 78% | Regioselective |

Oxidative Bromination of 3-Methylthiophene Derivatives

Reagents and Conditions :

-

Substrate : 3-Methylthiophene-2-carbaldehyde

-

Oxidizing Agent : Potassium permanganate (KMnO₄)

-

Brominating Agent : HBr/H₂O₂

-

Solvent : Acetone/water

Procedure :

Oxidation of the aldehyde to carboxylic acid is followed by bromination. For instance, 3-methylthiophene-2-carbaldehyde is oxidized with KMnO₄ in acetone/water, then treated with HBr and H₂O₂ to introduce bromine at the 5-position .

Data Table :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Direct Bromination | Simple, one-step | Limited regioselectivity | 68–85% |

| Metallation-Carboxylation | High regiocontrol | Cryogenic conditions required | 66% |

| Ullmann Coupling | Functional group tolerance | Multi-step, costly catalysts | 46% |

| Oxidative Bromination | Scalable | Requires oxidation step | 65% |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula: C₇H₇BrO₂S

- Molecular Weight: 235.10 g/mol

- IUPAC Name: Methyl 3-bromo-5-methylthiophene-2-carboxylate

- Key Features: The compound contains a bromine atom and a methyl group attached to a thiophene ring, contributing to its unique reactivity and properties.

Synthesis Routes

The synthesis of this compound typically involves:

- Bromination of 3-methylthiophene using reagents like N-bromosuccinimide.

- Esterification with methanol in the presence of a catalyst such as sulfuric acid.

These methods can be scaled for industrial production using continuous flow reactors to enhance efficiency and yield.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its reactive bromo group allows it to participate in various nucleophilic substitution reactions, leading to the formation of more complex organic molecules. This characteristic is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a building block for biologically active molecules. Research indicates that thiophene derivatives can exhibit various biological activities, including anti-inflammatory and anticancer properties. For example, some studies have demonstrated that thiophene derivatives can inhibit nitric oxide synthase (NOS), an enzyme associated with several diseases.

Materials Science

The compound is also utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in electronic devices, where it can contribute to improved performance and efficiency.

Case Study 1: Anticancer Properties

Research has shown that certain thiophene derivatives, including this compound, possess anticancer activities. In vitro assays indicated that these compounds could inhibit the growth of cancer cells by targeting specific molecular pathways involved in cell proliferation.

Case Study 2: Inhibition of Nitric Oxide Synthase

A study focused on the effects of thiophene derivatives on nitric oxide synthase activity revealed that this compound could effectively reduce excessive nitric oxide production. This property suggests potential therapeutic applications in conditions characterized by inflammation or oxidative stress.

Mecanismo De Acción

The mechanism of action of methyl 3-bromo-5-methylthiophene-2-carboxylate depends on its specific application. In coupling reactions, it acts as a substrate that undergoes oxidative addition and transmetalation steps to form new carbon-carbon bonds . In biological systems, its mechanism would depend on the specific target and pathway involved, which could include enzyme inhibition or receptor binding.

Comparación Con Compuestos Similares

Comparison with Similar Thiophene Carboxylates

Structural and Functional Group Variations

The table below highlights structural differences and their implications:

Key Observations :

- Electronic Effects: The bromine and methyl groups in the target compound create a balance of moderate electron-withdrawing (Br) and electron-donating (CH₃) effects, favoring electrophilic substitution at position 4 . In contrast, the cyano and chlorosulfonyl groups in analogs (e.g., ) enhance electron deficiency, directing reactivity to specific positions.

Target Compound:

- Synthesis : Regioselective bromination under controlled conditions ensures exclusive formation, as confirmed by NMR .

- Reactivity : Bromine enables Suzuki-Miyaura or Ullmann couplings, while the ester group allows hydrolysis to carboxylic acids .

Analogs:

- Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate: Synthesized via Sandmeyer reaction from an amino precursor . The sulfanyl linker and cyano group expand utility in polymer or coordination chemistry.

- Methyl 3-amino-5-bromothiophene-2-carboxylate: The amino group facilitates nucleophilic substitutions (e.g., acylation), but its basicity may require protection during reactions .

- Chlorosulfonyl Derivative : Reactive toward nucleophiles (e.g., amines), enabling sulfonamide formation, but prone to hydrolysis under humid conditions .

Actividad Biológica

Methyl 3-bromo-5-methylthiophene-2-carboxylate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a bromine atom and a methyl group, along with an ester functional group. The presence of these substituents may enhance its reactivity and biological activity compared to other thiophene derivatives. The molecular structure can be represented as follows:

The biological activity of this compound is likely attributed to its interactions with various molecular targets within biological systems. The bromine atom can facilitate electrophilic interactions, while the ester group may participate in nucleophilic attacks by biological molecules. These interactions could lead to modulation of enzyme activities or receptor functions, impacting various signaling pathways.

Antimicrobial Activity

This compound has shown promising antimicrobial properties in preliminary studies. Compounds within the thiophene family have been investigated for their potential to inhibit bacterial growth. For instance, related compounds have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentration (MIC) values ranging from 50 µM to 100 µM .

Study 1: Antimicrobial Evaluation

In a recent study, researchers evaluated the antimicrobial activities of various thiophene derivatives, including this compound. The agar diffusion method was employed to assess the inhibition zones against common pathogens. Results indicated that this compound showed moderate activity against E. coli and S. aureus, suggesting its potential as an antimicrobial agent .

Study 2: Kinase Inhibition

Another study focused on the synthesis of thiophene-based kinase inhibitors, where this compound was utilized as a precursor. The results demonstrated that modifications to the thiophene ring could enhance binding affinity to specific kinases involved in cancer signaling pathways .

Comparative Biological Activity Table

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| This compound | 50 | Antimicrobial (E. coli) |

| Methyl 4-bromo-5-methylthiophene-2-carboxylate | 75 | Antimicrobial (S. agalactiae) |

| Related thiophene derivatives | Varies | Anticancer |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-bromo-5-methylthiophene-2-carboxylate?

- Methodological Answer : The compound is typically synthesized via bromination of methyl 5-methylthiophene-2-carboxylate using reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dimethylformamide). Optimization involves controlling reaction temperature (0–25°C) and stoichiometric ratios to minimize side products. Post-synthesis purification employs column chromatography with hexane/ethyl acetate gradients. Structural confirmation is achieved via H/C NMR and mass spectrometry .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection using SHELX programs (e.g., SHELXS97/SHELXL97) resolves bond angles and dihedral angles, while ORTEP-III visualizes the structure. Complementary techniques include IR spectroscopy for functional groups (e.g., ester C=O at ~1700 cm) and NMR for regiochemical assignment .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound is harmful if inhaled or ingested. Handling requires a chemical fume hood, nitrile gloves, and safety goggles. Spills should be neutralized with inert adsorbents (e.g., silica gel) and disposed as hazardous waste. Storage in airtight containers at 2–8°C prevents degradation. Emergency procedures include rinsing eyes with water (15 min) and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Methodological Answer : A Design of Experiments (DoE) approach evaluates variables like solvent polarity (DMF vs. dioxane), catalyst loading (e.g., Lewis acids), and reaction time. Response Surface Methodology (RSM) identifies optimal conditions. For example, using NBS in DMF at 20°C for 6 hours achieves ~85% yield. Kinetic studies via HPLC monitor intermediate formation to minimize over-bromination .

Q. What analytical strategies resolve contradictions in spectroscopic data for thiophene derivatives?

- Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting) may arise from rotamers or impurities. Variable-temperature NMR (VT-NMR) suppresses dynamic effects, while 2D techniques (COSY, HSQC) assign coupled protons and carbons. High-resolution mass spectrometry (HRMS) confirms molecular formula, and X-ray crystallography provides definitive structural proof. Cross-validation with computational methods (DFT) predicts spectral patterns .

Q. How does steric hindrance from the methyl and bromine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The 3-bromo and 5-methyl groups create steric bulk, reducing accessibility for Suzuki-Miyaura coupling. Computational modeling (e.g., Gaussian) calculates steric maps to predict reactive sites. Experimental validation uses bulky ligands (e.g., SPhos) to enhance palladium catalyst efficiency. Comparative studies with des-methyl analogs show a 30% decrease in coupling efficiency due to steric effects .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Methodological Answer : Poor crystal growth often results from low polarity. Solvent screening (e.g., ethyl acetate/hexane mixtures) and slow evaporation at 4°C improve crystal quality. Additives like seed crystals or ionic liquids template nucleation. Twinning issues are resolved using SHELXL’s TWIN/BASF commands during refinement. Data quality metrics (e.g., R < 5%) ensure reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.